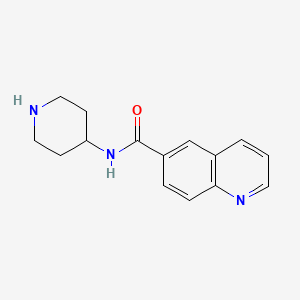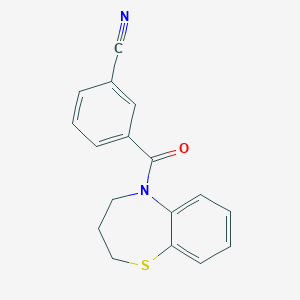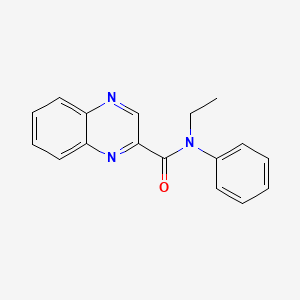
N-piperidin-4-ylquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-piperidin-4-ylquinoline-6-carboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinoline carboxamides and has been found to exhibit promising properties as an antimalarial agent. The purpose of
Mécanisme D'action
The exact mechanism of action of N-piperidin-4-ylquinoline-6-carboxamide is not fully understood, but it is believed to interfere with the heme detoxification pathway in the parasite. N-piperidin-4-ylquinoline-6-carboxamide has been shown to inhibit the formation of hemozoin, a byproduct of the parasite's digestion of hemoglobin, which is essential for the parasite's survival. By disrupting this process, N-piperidin-4-ylquinoline-6-carboxamide is able to kill the parasite and prevent the development of drug-resistant strains.
Biochemical and Physiological Effects
N-piperidin-4-ylquinoline-6-carboxamide has been found to have low toxicity in animal studies and does not appear to cause significant adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of N-piperidin-4-ylquinoline-6-carboxamide in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-piperidin-4-ylquinoline-6-carboxamide is its potent antimalarial activity, which makes it a valuable tool for studying the biology of the malaria parasite. However, N-piperidin-4-ylquinoline-6-carboxamide is a synthetic compound that may not fully mimic the natural compounds found in the parasite's environment. Additionally, the complex synthesis process and high cost of N-piperidin-4-ylquinoline-6-carboxamide may limit its use in some laboratory settings.
Orientations Futures
There are several future directions for the study of N-piperidin-4-ylquinoline-6-carboxamide. One area of research is the development of new antimalarial drugs based on the structure of N-piperidin-4-ylquinoline-6-carboxamide. Researchers are also exploring the use of N-piperidin-4-ylquinoline-6-carboxamide in combination with other antimalarial drugs to improve treatment outcomes and reduce the development of drug-resistant strains. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-piperidin-4-ylquinoline-6-carboxamide in humans and to evaluate its potential use in other disease areas.
Méthodes De Synthèse
N-piperidin-4-ylquinoline-6-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chloroquinoline with piperidine to form 4-piperidinoquinoline. This intermediate is then reacted with ethyl chloroformate to form N-ethyl-4-piperidinoquinoline-6-carboxamide, which is subsequently treated with ammonia to produce N-piperidin-4-ylquinoline-6-carboxamide. The synthesis of N-piperidin-4-ylquinoline-6-carboxamide is a complex process that requires careful attention to the reaction conditions and purification steps to obtain a high-quality product.
Applications De Recherche Scientifique
N-piperidin-4-ylquinoline-6-carboxamide has been extensively studied for its potential use as an antimalarial agent. In vitro studies have demonstrated that N-piperidin-4-ylquinoline-6-carboxamide exhibits potent activity against Plasmodium falciparum, the parasite responsible for causing malaria. N-piperidin-4-ylquinoline-6-carboxamide has also been found to be effective against multidrug-resistant strains of the parasite, making it a promising candidate for the development of new antimalarial drugs.
Propriétés
IUPAC Name |
N-piperidin-4-ylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-13-5-8-16-9-6-13)12-3-4-14-11(10-12)2-1-7-17-14/h1-4,7,10,13,16H,5-6,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHTOUIQCBHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-piperidin-4-ylquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)


![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)


![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)

